molecular formula C6H2Br2O4S B1367794 2,5-Dibromothiophene-3,4-dicarboxylic acid CAS No. 190723-12-7

2,5-Dibromothiophene-3,4-dicarboxylic acid

Cat. No. B1367794
M. Wt: 329.95 g/mol
InChI Key: ZZYYIZHQMCEKLG-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3,4-dicarboxylic acid is a chemical compound with the molecular formula C6H2Br2O4S . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .


Synthesis Analysis

The synthesis of 2,5-Dibromothiophene-3,4-dicarboxylic acid involves the use of bromine in acetic acid at 20℃ for 12 hours . The reaction begins with thiophene-3,4-dicarboxylic acid, which is then treated with bromine .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromothiophene-3,4-dicarboxylic acid is characterized by the presence of a thiophene ring substituted with bromine atoms at the 2 and 5 positions and carboxylic acid groups at the 3 and 4 positions . The molecular weight of the compound is 329.95 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dibromothiophene-3,4-dicarboxylic acid include a molecular weight of 329.95 g/mol . It has a topological polar surface area of 103 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . The compound is a solid at room temperature .

Scientific Research Applications

Use in Bio-based Production of Dicarboxylic Acids

  • Scientific Field: Applied Microbiology and Biotechnology .
  • Application Summary: Dicarboxylic acids are widely used in fine chemical and food industries as well as the monomer for polymerisation of high molecular material . Given the problems of environmental contamination and sustainable development faced by traditional production of dicarboxylic acids based on petrol, new approaches such as bio-based production of dicarboxylic acids drew more attentions .
  • Methods of Application: The yeast, Saccharomyces cerevisiae, was regarded as an ideal organism for bio-based production of dicarboxylic acids with high tolerance to acidic and hyperosmotic environments, robust growth using a broad range of substrates, great convenience for genetic manipulation, stable inheritance via sub-cultivation, and food compatibility .
  • Results or Outcomes: The production of major dicarboxylates via S. cerevisiae was concluded and the challenges and opportunities facing were discussed .

Use in Synthesis of New Conjugated Azomethines

  • Scientific Field: Organic Chemistry .
  • Application Summary: 2,5-Dibromothiophene-3,4-dicarboxylic acid is used in the one-step condensation of the 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester with five dialdehydes .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Use in Organic Electronic Materials & Functional Supramolecular Chemistry

  • Scientific Field: Organic Electronics and Supramolecular Chemistry .
  • Application Summary: Dithieno[3,2-b:2′,3′-d]thiophene (DTT) and its congeners have fully-fledged due to their inimitable architecture, which can be treated as sulfur atom bridging 2,2′-bithiophenes . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Use in Organic Electronic Materials & Functional Supramolecular Chemistry

  • Scientific Field: Organic Electronics and Supramolecular Chemistry .
  • Application Summary: Dithieno[3,2-b:2′,3′-d]thiophene (DTT) and its congeners have fully-fledged due to their inimitable architecture, which can be treated as sulfur atom bridging 2,2′-bithiophenes . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

2,5-dibromothiophene-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2O4S/c7-3-1(5(9)10)2(6(11)12)4(8)13-3/h(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYYIZHQMCEKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1C(=O)O)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586291
Record name 2,5-Dibromothiophene-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromothiophene-3,4-dicarboxylic acid

CAS RN

190723-12-7
Record name 2,5-Dibromothiophene-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
10
Citations
J Cao, W Zhang, Z Xiao, L Liao, W Zhu, Q Zuo… - …, 2012 - ACS Publications
As the energy crisis is becoming a serious problem all over the world, cheap production of electricity from solar energy has attracted more and more attention. Among all the photovoltaic …
Number of citations: 54 pubs.acs.org
H Bin, L Xiao, Y Liu, P Shen, Y Li - Journal of Polymer Science …, 2014 - Wiley Online Library
A series of donor‐π‐acceptor (D‐π‐A) conjugated copolymers (PBDT‐AT, PDTS‐AT, PBDT‐TT, and PDTS‐TT), based on benzo[1,2‐b:4,5‐c']dithiophene‐4,8‐dione (BDD) acceptor …
Number of citations: 29 onlinelibrary.wiley.com
QT Zhang, JM Tour - Journal of the American Chemical Society, 1998 - ACS Publications
This paper describes a method to limit the band gap widening that occurs in fully substituted conjugated polymers. This is done by constructing step growth [AB] polymers where the A-…
Number of citations: 356 pubs.acs.org
QT Zhang, JM Tour - Journal of the American Chemical Society, 1997 - ACS Publications
Synthetic routes to soluble planar poly(phenylenethiophene)s and polythiophenes are described. The main polymer backbones are synthesized via Pd(0)-catalyzed couplings of the …
Number of citations: 79 pubs.acs.org
M Jeong, J Oh, Y Cho, B Lee, S Jeong… - Advanced Functional …, 2021 - Wiley Online Library
Considering the special functions of fused‐ring aromatic building blocks and Si‐atom in high‐performance donor–acceptor‐conjugated materials at the same time, herein the synthesis …
Number of citations: 42 onlinelibrary.wiley.com
K Ma, T Zhang, P Wan, B Xu, P Zhou, C An - New Journal of Chemistry, 2019 - pubs.rsc.org
Conjugated polymers (P3TE-C8 and P3TE-C12) with two different side chains based on thienyl-substituted benzodithiophene and dicarboxylic ester terthiophene were synthesized and …
Number of citations: 8 pubs.rsc.org
D Qian, L Ye, M Zhang, Y Liang, L Li, Y Huang… - …, 2012 - ACS Publications
A new conjugated polymer based on 5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c′]dithiophene-4,8-dione, named as PBDTBDD, was designed, synthesized, and applied in polymer solar …
Number of citations: 707 pubs.acs.org
M Yasa, L Toppare - Macromolecular Chemistry and Physics, 2022 - Wiley Online Library
Donor–acceptor (D–A) conjugated polymers have gotten significant attention in the past decades. Wide application area, ease of production, and cost‐effectiveness have made the D–A …
Number of citations: 5 onlinelibrary.wiley.com
X Chen, B Liu, Y Zou, W Tang, Y Li, D Xiao - RSC advances, 2012 - pubs.rsc.org
A series of donor–acceptor (D–A) copolymers from a benzodithiophene (BDT) donor unit and a naphtho[2,3-c]thiophene-4,9-dione (NTDO) acceptor unit with different side chains, …
Number of citations: 24 pubs.rsc.org
D He, X Geng, L Ding - Polymer Chemistry, 2016 - pubs.rsc.org
Four D–A copolymers, PNTDBT, PFNTDBT, PNTDFBT and PFNTDFBT, were prepared for systematically studying the effect of fluorination on photovoltaic performance. The fluorinated …
Number of citations: 12 pubs.rsc.org

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